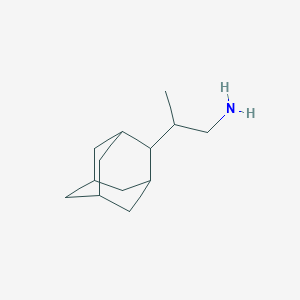

2-(Adamant-2-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Adamant-2-yl)propan-1-amine , also known as N-[2-(adamantan-2-yl)aminocarbonylmethyl]-N′-(dialkylamino)alkylnitrobenzamide , is a novel compound synthesized in the field of pharmaceutical chemistry. It exhibits marked antiarrhythmic (antifibrillatory) activity in experimental models of calcium chloride and aconitin-induced arrhythmia . This compound holds promise as a potential therapeutic agent for managing cardiac rhythm disorders.

Applications De Recherche Scientifique

1. Noncovalent Interactions in Adamantane Derivatives

The study of adamantane-1,3,4-thiadiazole hybrids, including derivatives of 2-(adamant-2-yl)propan-1-amine, revealed insights into noncovalent interactions using quantum theory and crystallographic analysis. These interactions are crucial in understanding the molecular structures and stabilization of these compounds, which have potential applications in materials science and drug design (El-Emam et al., 2020).

2. Multifunctional Neuroprotective Agents

A series of fluorescent heterocyclic adamantane amines, including 2-(adamant-2-yl)propan-1-amine derivatives, were synthesized to develop novel ligands for neurological assay development. These compounds exhibited multifunctional neuroprotective activities, including inhibition of N-methyl-d-aspartate receptors and free radical scavenging, indicating potential applications in neuroprotection and treatment of neurological disorders (Joubert et al., 2011).

3. Synthesis and Chemical Properties

Research on the synthesis of ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates using adamantan-1(2)-amines highlighted the chemical properties and potential applications of these compounds in organic chemistry and medicinal chemistry. This includes the formation of various derivatives with adamantan-2-yl groups (Burmistrov et al., 2017).

4. Corrosion Inhibition Properties

The synthesis of tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, demonstrated their application in corrosion inhibition. These compounds, including 2-(adamant-2-yl)propan-1-amine derivatives, showed potential as anodic inhibitors for protecting metal surfaces, particularly in industrial applications (Gao et al., 2007).

5. Applications in Antiviral Research

Adamantyl-containing aminoketones, which are structurally related to 2-(adamant-2-yl)propan-1-amine, were studied for their antiviral activities. These compounds, derived from modifications of the amino group in adamantyl-containing amines, showed potential in developing antiviral medications (Makarova et al., 2003).

Propriétés

IUPAC Name |

2-(2-adamantyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISXCPIUCNRCAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1C2CC3CC(C2)CC1C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2713708.png)

![3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2713709.png)

![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713710.png)

![4-Methyl-N-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2713711.png)

![Ethyl 2-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2713713.png)

![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2713714.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2713715.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)

![Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2713721.png)

![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2713722.png)